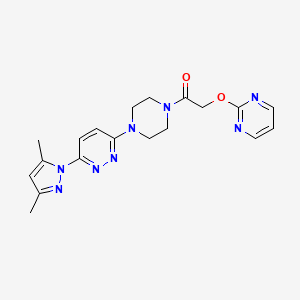

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone

Descripción

This compound features a pyridazine core substituted at position 3 with a 3,5-dimethylpyrazole moiety via a piperazine linker. The ethanone group at position 1 is further functionalized with a pyrimidin-2-yloxy substituent.

Propiedades

IUPAC Name |

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O2/c1-14-12-15(2)27(24-14)17-5-4-16(22-23-17)25-8-10-26(11-9-25)18(28)13-29-19-20-6-3-7-21-19/h3-7,12H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYSULFCWUOJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=NC=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazine ring, often involving condensation reactions.

Attachment of the Piperazine Ring: The pyridazine intermediate is further reacted with piperazine under controlled conditions to form the piperazine-linked intermediate.

Final Coupling with Pyrimidine: The final step involves coupling the piperazine intermediate with a pyrimidine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the heterocyclic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Aplicaciones Científicas De Investigación

1-(4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases like cancer, inflammation, and neurological disorders.

Biological Studies: It is used in biological assays to study its effects on cellular pathways and gene expression.

Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.

Industrial Applications:

Mecanismo De Acción

The mechanism of action of 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparación Con Compuestos Similares

Structural Analogues and Key Substituents

The compound’s uniqueness lies in its hybrid pyridazine-pyrimidine-piperazine framework. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Key Findings from Research

- Substituent Impact: The 3,5-dimethylpyrazole moiety (vs. phenyl or methanesulfonyl groups in analogs) likely improves solubility and reduces steric hindrance, as dimethyl substituents are known to optimize pharmacokinetic properties .

- Piperazine vs. Piperidine Linkers : Piperazine in the target compound offers greater conformational flexibility compared to piperidine-based analogs (), which could influence binding kinetics in kinase pockets .

Pharmacological Screening Data

- ’s pyrazolo[3,4-d]pyrimidine derivative demonstrated IC₅₀ values of 2.1–8.4 μM against leukemia cell lines, attributed to intercalation or kinase inhibition .

- ’s methanesulfonyl-phenyl analog showed nanomolar inhibition of JAK2, suggesting the pyrazolo-pyrimidine scaffold’s versatility in kinase targeting .

Q & A

Q. How can polypharmacology risks be assessed for this compound?

- Methodological Answer :

- Broad-spectrum kinase profiling (Eurofins KinaseProfiler) to identify off-target effects .

- Transcriptomic analysis (RNA-seq) in treated cells to map pathway activation .

- Network pharmacology models (Cytoscape) to visualize multi-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.